1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine
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Overview
Description
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is a synthetic organic compound characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzyl and azetidine ring structure
Preparation Methods
The synthesis of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the reaction of 5-bromo-2-iodobenzaldehyde with appropriate reagents to form the benzyl intermediate. This intermediate is then reacted with 3,3-difluoro-azetidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, influenced by the presence of halogen atoms which can affect the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine can be compared with other halogenated benzyl azetidine compounds, such as:
1-(5-Bromo-2-iodo-benzyl)-piperidine: Similar in structure but with a piperidine ring instead of an azetidine ring.
1-(5-Bromo-2-iodo-benzyl)-ethyl-amine: Contains an ethylamine group instead of the azetidine ring.
Properties
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2IN/c11-8-1-2-9(14)7(3-8)4-15-5-10(12,13)6-15/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODDIQJPFJXRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)Br)I)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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